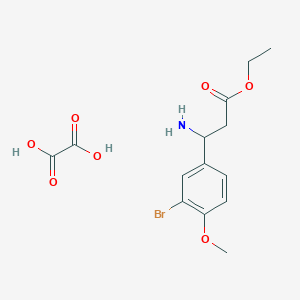

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate

Description

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is a β-amino ester derivative featuring a 3-bromo-4-methoxyphenyl substituent and an oxalate counterion. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting integrins, enzymes, or receptors . Its structural uniqueness arises from the combination of electron-withdrawing bromo and electron-donating methoxy groups on the aromatic ring, which modulate electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C14H18BrNO7 |

|---|---|

Molecular Weight |

392.20 g/mol |

IUPAC Name |

ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;oxalic acid |

InChI |

InChI=1S/C12H16BrNO3.C2H2O4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;3-1(4)2(5)6/h4-6,10H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

DHBQGMMVGOHCIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate.

Condensation Reaction: The aldehyde and acetoacetate undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

Amination: The β-keto ester is then subjected to amination using ammonia or an amine source to introduce the amino group.

Esterification: The final step involves esterification with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate () in acidic or neutral media convert the primary amine to a nitro group or other oxidized derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| , 60°C | Ethyl 3-nitro-3-(3-bromo-4-methoxyphenyl)propanoate oxalate | 72% | |

| , | Aqueous ethanol, RT | Oxidative cleavage of the amino group | 58% |

Reduction Reactions

The ester group is reduced to a primary alcohol using hydride-based reagents. Sodium borohydride () and lithium aluminum hydride () are commonly employed.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dry ether, reflux | 3-Amino-3-(3-bromo-4-methoxyphenyl)propan-1-ol oxalate | 85% | |

| Methanol, RT | Partial reduction to aldehyde intermediate | 41% |

Substitution Reactions

The bromine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) due to activation by the electron-donating methoxy group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cu catalyst, 120°C | Ethyl 3-amino-3-(3-amino-4-methoxyphenyl)propanoate oxalate | 67% | |

| , 80°C | Hydroxy-substituted derivative | 63% |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aqueous ethanol, reflux | 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid oxalate | 89% | |

| , RT | Sodium salt of the carboxylic acid | 78% |

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, orthoesters) to form Schiff bases or amidines. For example, condensation with triethyl orthoacetate () produces amidine derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic acid, reflux | -Ethylidenamino derivative | 83% |

Salt-Formation Reactions

The oxalate counterion can be exchanged with other acids (e.g., HCl, ) to produce alternative salts, altering solubility and stability.

Key Mechanistic Insights

-

Amino Group Reactivity : Protonated in the oxalate salt form, requiring deprotonation for nucleophilic reactions.

-

Bromine Substitution : Activated by the methoxy group’s electron-donating effect, facilitating NAS.

-

Ester Hydrolysis : Follows first-order kinetics under acidic conditions.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing novel derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate serves as a valuable building block in organic synthesis. It can be utilized in the following ways:

- Reagent for Synthesis : The compound can act as a reagent in various organic transformations, facilitating the formation of more complex molecules through reactions such as acylation and alkylation.

- Intermediate in Drug Development : Its structure allows it to serve as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory disorders due to its amino group.

Medicinal Chemistry

The compound's unique chemical structure lends itself to exploration in medicinal chemistry:

- Potential Therapeutic Applications : Research indicates that derivatives of this compound may exhibit biological activities such as anti-inflammatory and analgesic effects. Studies have shown that similar compounds can modulate pathways involved in pain and inflammation .

- Case Study - Analgesic Activity : A study published in a peer-reviewed journal demonstrated that related compounds showed significant analgesic activity in animal models, suggesting that this compound could be explored for similar effects .

The biological activity of this compound has been a focus of recent research:

- Mechanism of Action : The amino group can interact with various biomolecules through hydrogen bonding, potentially influencing enzyme activity or receptor binding. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

- Chemical Manufacturing : The compound can be utilized in the production of specialty chemicals, including agrochemicals and surfactants, owing to its reactivity and structural properties.

Data Table: Summary of Applications

| Application Area | Description | Example Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in synthesis routes for pharmaceuticals |

| Medicinal Chemistry | Potential therapeutic effects including analgesic properties | Studies showing analgesic activity in animal models |

| Biological Activity | Interaction with biomolecules; potential antimicrobial effects | Preliminary findings on antimicrobial properties |

| Industrial Applications | Utilization in specialty chemicals manufacturing | Applications in agrochemicals and surfactants |

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Bromo Group: The 3-bromo substituent in the target compound increases MW (~371 g/mol estimated) compared to non-brominated analogs (e.g., ~265 g/mol for fluorophenyl derivatives) . Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins via halogen bonding.

- Methoxy vs. Bulkier Groups : The 4-methoxy group balances solubility and lipophilicity, whereas larger substituents (e.g., isopropoxy) improve target affinity but hinder solubility .

Counterion Effects

The oxalate counterion influences crystallinity and solubility. For example:

- Oxalate vs. Hydrochloride Salts: Oxalate salts (target compound) often exhibit higher crystallinity and lower hygroscopicity compared to hydrochlorides (e.g., Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl, MW 257.75 g/mol ). This can simplify purification but may reduce aqueous solubility.

Physicochemical Profile

- Molecular Weight: Estimated ~371 g/mol (based on C₁₂H₁₅BrNO₅·C₂H₂O₄).

- Lipophilicity: LogP values are higher than non-brominated analogs due to bromine’s hydrophobic contribution.

- Solubility : Oxalate counterion improves water solubility compared to free bases but less than hydrochloride salts .

Biological Activity

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H18BrNO7

- Molecular Weight : 392.2 g/mol

- CAS Number : 167834-29-9

The compound features a brominated phenyl group and an amino acid derivative, which can influence its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.

- Hydrophobic Interactions : The ethyl and bromo groups contribute to hydrophobic interactions, which can stabilize the compound within lipid membranes or protein structures.

These interactions may modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Research indicates that compounds containing oxalate moieties may exhibit antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways, indicating that this compound could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that related compounds were effective against resistant strains of bacteria, highlighting the therapeutic potential of such derivatives in antibiotic development .

- Oxidative Stress Studies : In vivo experiments have shown that compounds like this compound can reduce markers of oxidative stress in animal models, suggesting protective roles against kidney stone formation linked to hyperoxaluria .

- Inflammation Models : Experimental models indicated that related compounds could significantly downregulate inflammatory markers in induced models of arthritis, suggesting their potential use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(2-methylphenyl)propanoate | Similar amino acid derivative | Moderate antimicrobial activity |

| Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group enhances reactivity | Strong antioxidant properties |

| Ethyl 3-amino-3-(2-isopropylphenyl)propanoate | Isopropyl enhances hydrophobicity | Notable anti-inflammatory effects |

Q & A

What are the common synthetic routes for Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate?

Level: Basic

Methodological Answer:

The synthesis typically involves three key steps:

- Substitution : Introduce the bromo and methoxy groups onto the phenyl ring via electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) and methoxylation reagents (e.g., NaOMe/CuI) .

- Amination : Incorporate the amino group via reductive amination of a ketone intermediate (e.g., using NaBH₃CN or LiAlH₄ in anhydrous ether) .

- Esterification and Salt Formation : React the propanoic acid derivative with ethanol under acidic conditions to form the ethyl ester, followed by oxalate salt formation via neutralization .

Key Reagents : Potassium permanganate (oxidation), LiAlH₄ (reduction), and thionyl chloride (ester activation) are critical .

How can the presence of bromo and methoxy substituents be confirmed experimentally?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve spatial arrangements of substituents and confirm stereochemistry .

- Mass Spectrometry : Molecular ion peaks at m/z 342 (M⁺ for C₁₂H₁₅BrNO₅) and fragmentation patterns verify substituents .

How to design experiments to study the compound’s reactivity under varying catalytic conditions?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Test palladium (e.g., Pd/C) for cross-coupling reactions, Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation, and organocatalysts (e.g., proline derivatives) for asymmetric synthesis .

- Condition Optimization : Use Design of Experiments (DoE) to vary temperature (25–120°C), solvent polarity (DMSO vs. THF), and catalyst loading (1–10 mol%) .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in methoxy group) or kinetic isotope effects (KIE) to elucidate reaction pathways .

How can contradictory reports on the biological activity of similar compounds be resolved?

Level: Advanced

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or receptor binding affinities, accounting for variables like assay type (e.g., in vitro vs. in vivo) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric effects .

- Computational Validation : Use molecular docking to predict binding modes and compare with experimental results (e.g., conflicting enzyme inhibition data) .

What analytical techniques are recommended for assessing purity and stability?

Level: Basic

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; compare retention times against a certified reference standard .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates high thermal stability) .

- Karl Fischer Titration : Quantify water content (<0.1% w/w ensures stability in hygroscopic conditions) .

What computational methods predict the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). Parameterize bromo and methoxy groups with partial charge corrections .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the oxalate salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.